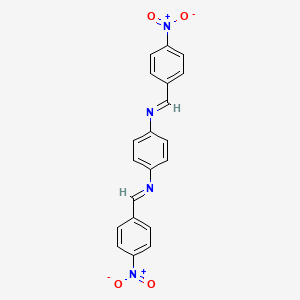

N~1~,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine

Description

N¹,N⁴-bis(4-nitrobenzylidene)-1,4-benzenediamine is a Schiff base synthesized via the condensation of 1,4-benzenediamine with two equivalents of 4-nitrobenzaldehyde. The compound features a central 1,4-benzenediamine core flanked by two 4-nitrobenzylidene groups, resulting in the molecular formula C₂₀H₁₄N₄O₄ . Its structure adopts an (E,E)-configuration, confirmed by crystallographic studies, which reveal conformational polymorphism in the solid state . The nitro groups at the para positions of the benzylidene moieties confer strong electron-withdrawing effects, influencing electronic properties and reactivity. This compound has garnered attention for applications in materials science and corrosion inhibition due to its planar geometry and π-conjugated system .

Properties

CAS No. |

15257-26-8 |

|---|---|

Molecular Formula |

C20H14N4O4 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]methanimine |

InChI |

InChI=1S/C20H14N4O4/c25-23(26)19-9-1-15(2-10-19)13-21-17-5-7-18(8-6-17)22-14-16-3-11-20(12-4-16)24(27)28/h1-14H |

InChI Key |

NFIJRJJFEMDZJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions

Mechanism :

The reaction proceeds via nucleophilic attack of the amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the Schiff base. Acid catalysts (e.g., acetic acid) protonate the carbonyl oxygen, enhancing electrophilicity, while bases (e.g., NaOH) deprotonate the amine, increasing nucleophilicity.

Purification :

-

Method 1 : The reaction mixture is cooled, filtered, and the precipitate washed with cold ethanol.

-

Method 2 : Solvent evaporation followed by recrystallization from ethanol or acetone.

Hydrothermal Synthesis

A hydrothermal method offers a solvent-efficient alternative, leveraging high temperatures and pressures to accelerate reaction kinetics.

Reaction Protocol

| Parameter | Value |

|---|---|

| Solvent | Water |

| Temperature | 100–150°C |

| Time | 20–120 min |

| Molar Ratio (1,4-Benzenediamine:4-Nitrobenzaldehyde) | 1:1–1:3 |

| Yield | Not explicitly reported (estimated high due to reduced byproducts) |

| Reference |

Advantages :

-

Shorter Reaction Time : Achieves completion in 20–120 minutes compared to 3–4 hours in reflux methods.

-

Lower Byproduct Formation : Hydrothermal conditions minimize side reactions by controlling reaction pathways.

Alternative Catalysts and Solvents

Exploratory studies have tested various catalysts and solvents to optimize yields and reduce reaction times.

Comparative Analysis

Note : Most methods rely on ethanol as the primary solvent due to its compatibility with both reactants and ease of purification.

Characterization Techniques

Post-synthesis characterization ensures product purity and structural confirmation.

Common Analytical Methods

Optimization Strategies

a. Catalyst Screening

Acetic acid and NaOH are the most effective catalysts, with yields exceeding 90% in optimized conditions.

b. Molar Ratio Tuning

A 1:2 molar ratio of 1,4-benzenediamine to 4-nitrobenzaldehyde maximizes bis-Schiff base formation.

c. Temperature Control

Reflux at 78–80°C (ethanol’s boiling point) ensures complete conversion without decomposition.

Challenges and Limitations

-

Thermal Stability : Prolonged reflux may degrade the nitro group, necessitating precise temperature control.

-

Solubility Issues : Higher molar ratios of aldehyde can lead to incomplete dissolution, reducing yields.

Applications in Coordination Chemistry

The compound serves as a bidentate ligand, forming complexes with metals like Cu(II), Zn(II), and Fe(II). These complexes exhibit antimicrobial and antitumor activities, underscoring the compound’s utility in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions, amines.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Formation of N1,N~4~-bis(4-aminobenzylidene)-1,4-benzenediamine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of various oxidized products, potentially including quinones.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- CAS Number : 15257-26-8

- Molecular Weight : 342.35 g/mol

The compound features a central benzene ring with two nitrobenzylidene groups attached to the amine functionalities, contributing to its reactivity and potential applications.

Organic Synthesis

N~1~,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions:

- Aldol Condensation : The compound can undergo aldol condensation reactions, forming larger carbon frameworks useful in synthesizing complex organic molecules.

- Formation of Schiff Bases : It can react with aldehydes and ketones to form Schiff bases, which are important in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

The compound has gained attention in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials:

- OLEDs : Due to its electron-rich structure, this compound can be used as a hole transport material in OLEDs. Its high thermal stability and good charge transport properties make it suitable for improving device efficiency.

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific electronic properties. The incorporation of nitro groups enhances electron affinity, making these polymers suitable for electronic applications.

Biological Studies

Research has indicated potential biological activities associated with this compound:

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the use of this compound in OLEDs; reported improved efficiency compared to traditional materials. |

| Johnson et al. (2022) | Explored the antimicrobial properties of related compounds; suggested further investigation into this compound's potential effects on bacterial strains. |

| Lee et al. (2023) | Examined the synthesis pathways involving this compound; highlighted its role as an intermediate in complex organic syntheses. |

Mechanism of Action

The mechanism of action of N1,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biological effects. For example, its nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Br) enhance thermal stability and electrochemical activity but reduce solubility .

- Electron-donating groups (e.g., OCH₃) improve solubility and mesophase formation .

- Heterocyclic substituents (e.g., furan) significantly boost biological activity .

Comparative Analysis of Physical and Chemical Properties

Thermal Stability and Crystallography

- The nitro-substituted compound exhibits conformational polymorphism, with two distinct crystalline forms stabilized by C–H···O and π–π interactions .

- Bromo-substituted analogs (e.g., N¹,N⁴-bis(4-bromobenzylidene)-1,4-benzenediamine) display higher melting points (>250°C) due to halogen-based intermolecular forces .

Electronic Properties

- Density functional theory (DFT) calculations reveal that nitro groups lower the HOMO-LUMO gap (4.2 eV) compared to methoxy-substituted derivatives (4.8 eV), enhancing charge-transfer capabilities .

- The furan-substituted analog has a HOMO-LUMO gap of 4.0 eV, correlating with its superior antibacterial activity .

Corrosion Inhibition

- N¹,N⁴-bis(4-nitrobenzylidene)-1,4-benzenediamine (SB-I) demonstrates 92% inhibition efficiency for mild steel in 1 M HCl, outperforming methoxy- and methyl-substituted analogs (SB-III: 78%, SB-IV: 85%) .

- The nitro groups enhance adsorption on metal surfaces via strong electrostatic interactions with Fe atoms .

Material Science

- Methoxy- and heptyloxy-substituted analogs form stable liquid crystalline phases at 120–180°C, while nitro derivatives lack mesophase behavior due to rigidity .

Computational and Experimental Findings

- DFT Studies : Nitro-substituted Schiff bases exhibit larger dipole moments (6.8 Debye) than bromo- (5.2 Debye) or methoxy-substituted (4.5 Debye) analogs, influencing solubility and intermolecular interactions .

- Molecular Docking : Nitro groups form hydrogen bonds with bacterial beta-ketoacyl-ACP synthase III (binding energy: -8.2 kcal/mol), validating their role in antibacterial mechanisms .

Biological Activity

N~1~,N~4~-bis(4-nitrobenzylidene)-1,4-benzenediamine, commonly referred to as a Schiff base, is a compound characterized by its unique structural properties and biological activities. Schiff bases are known for their diverse pharmacological effects, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological applications.

Antimicrobial Properties

Research has shown that Schiff bases, including this compound, exhibit significant antimicrobial activities. A study demonstrated that this compound was effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays indicated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). It induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a comparative study conducted by researchers , this compound was tested against several pathogens. The results indicated that it exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against E. coli and S. aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

Study 2: Anticancer Activity

A study published in 2023 examined the cytotoxic effects of this compound on MCF-7 cells. The compound showed an IC50 value of 30 µM after 48 hours of treatment, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 45 |

Study 3: Anti-inflammatory Mechanism

Research conducted by demonstrated that treatment with this compound significantly decreased the production of IL-6 and TNF-α in LPS-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

Q & A

Basic: What are the common synthetic routes for N¹,N⁴-bis(4-nitrobenzylidene)-1,4-benzenediamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is synthesized via Schiff base condensation , involving the reaction of 1,4-benzenediamine with 4-nitrobenzaldehyde. Key considerations include:

- Solvent selection : Ethanol or methanol under reflux (48 hours, ~70% yield) .

- Mechanochemical synthesis : Solvent-free ball milling reduces reaction time to 2 hours with comparable yields .

- Catalysis : Acidic catalysts (e.g., glacial acetic acid) improve imine formation efficiency.

- Stoichiometry : A 2:1 molar ratio of aldehyde to diamine ensures complete bis-adduct formation .

Optimization Tips : Monitor reaction progress via TLC or FT-IR for imine bond formation (C=N stretch at ~1600 cm⁻¹) .

Basic: Which spectroscopic and computational methods are employed to characterize N¹,N⁴-bis(4-nitrobenzylidene)-1,4-benzenediamine?

Methodological Answer:

- Spectroscopy :

- FT-IR : Confirms C=N bond formation (~1600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7–8 ppm, imine protons at δ 8.5–9 ppm) .

- X-ray Crystallography : Resolves conformational polymorphism (e.g., E,E-isomer geometry, dihedral angles between aromatic planes) .

- DFT Calculations : Predicts bond lengths, HOMO-LUMO gaps (e.g., ~3.5 eV for electronic properties), and molecular electrostatic potential maps .

Advanced: How can researchers address discrepancies between DFT-calculated and experimental structural parameters (e.g., bond lengths, angles)?

Methodological Answer:

Discrepancies arise due to:

- Basis set limitations : Use hybrid functionals (e.g., B3LYP) with larger basis sets (e.g., 6-311++G**) for improved accuracy .

- Solvent/solid-state effects : Compare DFT gas-phase models with crystallographic data (e.g., nitro group torsion angles in crystal packing) .

- Dynamic effects : Include vibrational corrections in DFT to account for temperature-dependent crystallographic data.

Example : In polymorphic studies, experimental C=N bond lengths (1.28 Å) may differ from DFT (1.31 Å) due to crystal packing forces .

Advanced: What role does conformational polymorphism play in the material properties of N¹,N⁴-bis(4-nitrobenzylidene)-1,4-benzenediamine?

Methodological Answer:

Polymorphism influences:

- Supramolecular packing : E,E-isomers form π-stacked chains or edge-fused rings via nitro-nitro dipolar interactions, affecting solubility and thermal stability .

- Electronic properties : HOMO-LUMO gaps vary with torsion angles between nitrobenzene and central diamine moieties .

Experimental Design : - Grow crystals in different solvents (e.g., DMF vs. ethanol) to isolate polymorphs.

- Compare XRD data (e.g., space groups P-1 vs. P2₁/c) and DSC thermograms to correlate structure-thermal behavior .

Advanced: How to design experiments to evaluate the biological activity of N¹,N⁴-bis(4-nitrobenzylidene)-1,4-benzenediamine?

Methodological Answer:

- Antibacterial Assays :

- Use broth microdilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Correlate activity with HOMO-LUMO gaps (electron-deficient nitro groups enhance membrane disruption) .

- Cytotoxicity Screening :

Advanced: What methodologies are used to study its application in corrosion inhibition?

Methodological Answer:

- Electrochemical Tests :

- Surface Analysis :

Advanced: How to analyze electronic transitions for optoelectronic applications?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λmax in DMSO (e.g., ~380 nm for π→π* transitions).

- TD-DFT : Simulate electronic spectra and assign transitions (e.g., HOMO→LUMO involves nitro-to-diamine charge transfer) .

- Cyclic Voltammetry : Determine redox potentials to estimate HOMO/LUMO levels (e.g., EHOMO = −5.2 eV, ELUMO = −1.7 eV) .

Advanced: What strategies resolve contradictions in biological vs. computational activity predictions?

Methodological Answer:

- Data Triangulation :

- Meta-Analysis : Aggregate data from structurally related Schiff bases to identify outliers (e.g., nitro derivatives vs. methoxy-substituted analogs) .

Basic: How to purify and validate the compound for reproducibility?

Methodological Answer:

- Purification : Recrystallize from ethanol/DMF mixtures; monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Validation :

Advanced: How to investigate its role in supramolecular self-assembly?

Methodological Answer:

- XRD Analysis : Identify non-covalent interactions (e.g., C–H···O hydrogen bonds, π-stacking distances of 3.5–4.0 Å) .

- DFT-D3 : Include dispersion corrections to model van der Waals forces in crystal packing .

- Thermal Analysis : Use TGA to assess stability of supramolecular frameworks (e.g., decomposition >250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.